(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide
Brand Name: Vulcanchem
CAS No.: 130203-74-6
VCID: VC0144135
InChI: InChI=1S/C18H19Cl2NO2/c1-2-16(22)11-21-18(23)17(12-3-7-14(19)8-4-12)13-5-9-15(20)10-6-13/h3-10,16-17,22H,2,11H2,1H3,(H,21,23)
SMILES: CCC(CNC(=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)O
Molecular Formula: C18H19Cl2NO2
Molecular Weight: 352.3 g/mol

(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide

CAS No.: 130203-74-6

Main Products

VCID: VC0144135

Molecular Formula: C18H19Cl2NO2

Molecular Weight: 352.3 g/mol

(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide - 130203-74-6

CAS No. 130203-74-6
Product Name (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide
Molecular Formula C18H19Cl2NO2
Molecular Weight 352.3 g/mol
IUPAC Name 2,2-bis(4-chlorophenyl)-N-(2-hydroxybutyl)acetamide
Standard InChI InChI=1S/C18H19Cl2NO2/c1-2-16(22)11-21-18(23)17(12-3-7-14(19)8-4-12)13-5-9-15(20)10-6-13/h3-10,16-17,22H,2,11H2,1H3,(H,21,23)
Standard InChIKey QJAXJTDUOBFFJZ-UHFFFAOYSA-N
SMILES CCC(CNC(=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)O
Canonical SMILES CCC(CNC(=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)O
Synonyms 1-(N-di-(4'-chlorophenyl)acetamido)-2-butanol
1-(N-di-(4'-chlorophenyl)acetamido)-2-butanol, (S) isomer
Cl-DPAB
PubChem Compound 131184
Last Modified Nov 11 2021
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